REACTION_CXSMILES
|
[CH:1]([N:14]1[C:22]2[C:17](=[CH:18][C:19]([Cl:23])=[CH:20][CH:21]=2)[CH:16]=[C:15]1[CH2:24][CH2:25][NH:26][S:27]([CH2:30][C:31]1[C:36]([CH3:37])=[CH:35][CH:34]=[CH:33][C:32]=1[CH3:38])(=[O:29])=[O:28])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O:41][C:42](=[O:53])[C:43]1[CH:48]=[CH:47][C:46]([CH2:49][CH2:50][CH:51]=O)=[CH:45][CH:44]=1)C.C([SiH](CC)CC)C.B(F)(F)F.CCOCC.FC(F)(F)C(O)=O.[OH-].[Na+].C(O)(=O)C>ClCCl.O.C1(C)C=CC=CC=1.C1COCC1>[CH:1]([N:14]1[C:22]2[C:17](=[CH:18][C:19]([Cl:23])=[CH:20][CH:21]=2)[C:16]([CH2:51][CH2:50][CH2:49][C:46]2[CH:47]=[CH:48][C:43]([C:42]([OH:53])=[O:41])=[CH:44][CH:45]=2)=[C:15]1[CH2:24][CH2:25][NH:26][S:27]([CH2:30][C:31]1[C:36]([CH3:37])=[CH:35][CH:34]=[CH:33][C:32]=1[CH3:38])(=[O:29])=[O:28])([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4,6.7|
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Name
|
N-[2-(1-Benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(2,6-dimethyl-phenyl)-methanesulfonamide
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Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=CC2=CC(=CC=C12)Cl)CCNS(=O)(=O)CC1=C(C=CC=C1C)C
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Name
|
|
Quantity
|
166 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
221 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)CCC=O)=O
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
2.9 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 40 min
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered cold through a celite pad into aqueous sodium bicarbonate (138 g/1.5 L)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated to 1.2 L g
|
Type
|
ADDITION
|
Details
|
ethanol (1.5 L) was added
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to 1.2 L
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 50° C
|
Type
|
CUSTOM
|
Details
|
The organic and aqueous phases were separated
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated to 1.2 L
|
Type
|
ADDITION
|
Details
|
Toluene (600 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to 1.2 L
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold toluene (3×300 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=C(C2=CC(=CC=C12)Cl)CCCC1=CC=C(C(=O)O)C=C1)CCNS(=O)(=O)CC1=C(C=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 317 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |